L-Tyrosine-2,6-d2
Overview
Description
L-Tyrosine-2,6-d2 is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Tyrosine in Plant and Microorganism Metabolism
L-Tyrosine (Tyr) is essential for protein synthesis in all organisms, with exclusive de novo synthesis in plants and microorganisms. In plants, Tyr is a precursor for various specialized metabolites, like electron carriers, antioxidants, and defense compounds, some of which have medicinal and nutritional relevance (e.g., morphine, vitamin E) (Schenck & Maeda, 2018).
Biotechnological Production of L-Tyrosine
Biotechnological methods can produce L-tyrosine from biomass feedstocks in an environmentally friendly manner. These methods involve engineering microbes to excrete L-tyrosine, with significant advances in genetic manipulation enabling more efficient production (Lütke-Eversloh, Santos & Stephanopoulos, 2007).
L-Tyrosine in Polymer Synthesis
Tyrosine-derived polycarbonates and polyarylates are significant in biomedical applications. The presence of a phenolic hydroxyl group in L-tyrosine allows the generation of diphenolic monomers, critical for designing biodegradable polymers. One such polymer, poly(DTE carbonate), is being reviewed by the FDA (Bourke & Kohn, 2003).
L-Tyrosine in Cognitive Enhancement
L-Tyrosine (TYR), as a dopamine precursor, has been studied for its potential to enhance cognitive control. The effects of TYR supplementation vary depending on individual genetic predispositions, like the DRD2 genotypes, influencing the response to TYR in cognitive tasks (Colzato et al., 2016).
L-Tyrosine in Electrochemical Sensors
L-Tyrosine's ability to convert to levodopa (L-DOPA), a Parkinson's disease treatment, is leveraged in electrochemical sensors. These sensors simultaneously determine L-DOPA, uric acid, tyrosine, and ascorbic acid in biological fluids, aiding in monitoring Parkinson's disease (Atta, Galal & El-Gohary, 2020).
Structural Studies of Tyrosine
The structure of receptor-like protein tyrosine phosphatases (RPTPs) and their interaction with tyrosine has been studied,providing insights into the molecular basis of signal transduction processes. These studies highlight the similarities and differences in the tertiary structures of phosphatase domains in human RPTP LAR, offering a deeper understanding of their biological functions (Nam et al., 1999).
L-Tyrosine in Microbial Production
Microbial strains have been engineered for L-tyrosine production, focusing on metabolic pathways synthesis and transport system modifications. These genetically modified strains of Escherichia coli, for instance, show enhanced L-tyrosine production, highlighting the potential for large-scale biosynthesis (Wang, Zeng & Zhou, 2019).
Tyrosine and Transition Metal Cations
Research has explored the interactions of L-phenylalanine with divalent transition metal cations, providing insights into the biochemical roles of tyrosine and its derivatives in biological systems. This work contributes to our understanding of metal-π interactions and their significance in natural sciences (Mandal, Das & Askari, 2014).
Tyrosine and Organic-Semiconductor Interactions
Studies have demonstrated unique applications of tyrosine in coloration based on organic-semiconductor interfacial charge-transfer transitions. This method enables selective detection of tyrosine, offering potential applications in various scientific and technological fields (Fujisawa, Kikuchi & Hanaya, 2016).
Evolution of Tyrosine Biosynthetic Routes
Research into the molecular basis of alternative tyrosine biosynthetic routes in plants has provided insights into the evolution of these pathways. This understanding contributes to the broader knowledge of plant metabolism and the potential for bioengineering applications (Schenck, Holland, Schneider, Men, Lee, Jez & Maeda, 2017).
Modifications of L-Tyrosine in Opioid Ligands
The synthesis and incorporation of modified tyrosine derivatives in opioid peptidomimetics have been explored, demonstrating the importance of tyrosine modifications in enhancing the potency of synthetic opioid ligands (Bender et al., 2015).
Properties
IUPAC Name |
(2S)-2-amino-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-RANRWVQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C[C@@H](C(=O)O)N)[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437458 | |
Record name | L-Tyrosine-2,6-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57746-15-3 | |
Record name | L-Tyrosine-2,6-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57746-15-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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